molecular formula C21H26 B14398514 9-Butyl-9-tert-butyl-9H-fluorene CAS No. 88223-19-2

9-Butyl-9-tert-butyl-9H-fluorene

Cat. No.: B14398514
CAS No.: 88223-19-2
M. Wt: 278.4 g/mol
InChI Key: MKJTZYHRXJZMDW-UHFFFAOYSA-N
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Description

9-Butyl-9-tert-butyl-9H-fluorene is an organic compound with the molecular formula C17H18 It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, where the hydrogen atoms at the 9th position are substituted with butyl and tert-butyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Butyl-9-tert-butyl-9H-fluorene typically involves the reaction of fluorene with butyllithium and tert-butyllithium in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, usually argon, to prevent oxidation. The reaction conditions include maintaining a low temperature (0°C) during the addition of reagents and then allowing the mixture to warm to room temperature for several hours to complete the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-Butyl-9-tert-butyl-9H-fluorene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.

    Substitution: The butyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine) and nucleophiles (e.g., Grignard reagents).

Major Products

    Oxidation: Fluorenone derivatives.

    Reduction: Hydrofluorene derivatives.

    Substitution: Various substituted fluorenes depending on the reagents used.

Scientific Research Applications

9-Butyl-9-tert-butyl-9H-fluorene has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 9-Butyl-9-tert-butyl-9H-fluorene is not well-defined in the literature. its effects are likely mediated through interactions with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to engage in specific binding interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    9-Butyl-9H-fluorene: Similar structure but lacks the tert-butyl group.

    9-tert-Butyl-9H-fluorene: Similar structure but lacks the butyl group.

    Fluorenone: An oxidized derivative of fluorene.

Uniqueness

9-Butyl-9-tert-butyl-9H-fluorene is unique due to the presence of both butyl and tert-butyl groups at the 9th position of the fluorene ring. This dual substitution imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

88223-19-2

Molecular Formula

C21H26

Molecular Weight

278.4 g/mol

IUPAC Name

9-butyl-9-tert-butylfluorene

InChI

InChI=1S/C21H26/c1-5-6-15-21(20(2,3)4)18-13-9-7-11-16(18)17-12-8-10-14-19(17)21/h7-14H,5-6,15H2,1-4H3

InChI Key

MKJTZYHRXJZMDW-UHFFFAOYSA-N

Canonical SMILES

CCCCC1(C2=CC=CC=C2C3=CC=CC=C31)C(C)(C)C

Origin of Product

United States

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